molecular formula C20H24N6O B6805121 N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide

Cat. No.: B6805121
M. Wt: 364.4 g/mol
InChI Key: WNIWPJVEXULWSO-UHFFFAOYSA-N
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Description

N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications.

Properties

IUPAC Name

N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-14-6-7-18(15(2)9-14)26-13-17(11-22-26)23-20(27)25-8-4-5-19-16(12-25)10-21-24(19)3/h6-7,9-11,13H,4-5,8,12H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIWPJVEXULWSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(C=N2)NC(=O)N3CCCC4=C(C3)C=NN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine derivatives, aldehydes, and various catalysts to facilitate the cyclization and functionalization processes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required purity standards .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: For its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including infectious diseases and cancer.

    Industry: In the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, inhibiting or activating specific signaling pathways, and inducing cellular responses such as apoptosis or cell cycle arrest. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[1-(2,4-dimethylphenyl)pyrazol-4-yl]-1-methyl-4,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5-carboxamide include other pyrazole derivatives with similar structural features and pharmacological activities. Examples include:

  • 1-(2,4-dimethylphenyl)-3-(4-methylphenyl)-1H-pyrazole
  • 1-(2,4-dimethylphenyl)-3-(4-chlorophenyl)-1H-pyrazole
  • 1-(2,4-dimethylphenyl)-3-(4-nitrophenyl)-1H-pyrazole.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacological properties and potential applications. Its tetrahydropyrazolo[4,3-c]azepine core and carboxamide group contribute to its unique reactivity and biological activity, distinguishing it from other similar compounds.

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